Cas no 14548-48-2 (4-(4-Chlorobenzoyl)pyridine)

4-(4-Chlorobenzoyl)pyridine structure
4-(4-Chlorobenzoyl)pyridine structure
Product Name:4-(4-Chlorobenzoyl)pyridine
CAS No:14548-48-2
MF:C12H8ClNO
MW:217.651021957397
MDL:MFCD00006431
CID:87361
PubChem ID:98503
Update Time:2025-04-18

4-(4-Chlorobenzoyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Chlorobenzoyl)pyridine
    • 4-Chlorophenyl 4-pyridyl ketone
    • 4-chlorophenyl pyridine-4-yl ketone
    • (4-chlorophenyl)-pyridin-4-ylmethanone
    • (4-chlorophenyl)(pyridin-4-yl)methanone
    • (4-Chlor-phenyl)-[4]pyridyl-keton
    • AKOS 94069
    • LABOTEST-BB LT00452578
    • 4-(4-CHLOROBENZOYL)PYRIDINE 97%
    • 4-(P-CHLOROBENZOYL)-PYRIDINE 99%
    • 4-(4-Chlorobenzoyl)pyridine, 99+%
    • 4-(p-Chlorobenzoyl)-pyridine, 99%
    • 4-(4-Chlorobenzoyl)pyridine, 99% 5GR
    • Methanone, (4-chlorophenyl)-4-pyridinyl-
    • 4-(4'-Chlorobenzoyl)pyridine
    • EINECS 238-587-2
    • InChI=1/C12H8ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8
    • MFCD00006431
    • (4-chlorophenyl)-(4-pyridyl)methanone
    • NS00024742
    • Q85WG3ST7A
    • NSC 76045
    • SCHEMBL1156055
    • FT-0637102
    • EN300-99762
    • Z57479561
    • 2,2-Dibromo-1-furan-2-yl-ethanone
    • YMTFKKLFLLAFNI-UHFFFAOYSA-N
    • (4-Chlorophenyl)-4-pyridinylmethanone
    • 4-(4-chloro-benzoyl)pyridine
    • NSC-76045
    • 14548-48-2
    • DTXSID30163056
    • PS-5562
    • A808374
    • NSC76045
    • AKOS000282164
    • CHEMBL1671946
    • CS-0218060
    • DB-042784
    • G89979
    • STK950803
    • MDL: MFCD00006431
    • Inchi: 1S/C12H8ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H
    • InChI Key: YMTFKKLFLLAFNI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CN=CC=1)=O

Computed Properties

  • Exact Mass: 217.02900
  • Monoisotopic Mass: 217.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 30A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.2081 (rough estimate)
  • Melting Point: 108-110 °C(lit.)
  • Boiling Point: 357.3°Cat760mmHg
  • Flash Point: 169.9°C
  • Refractive Index: 1.6000 (estimate)
  • PSA: 29.96000
  • LogP: 2.96600
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-(4-Chlorobenzoyl)pyridine Security Information

4-(4-Chlorobenzoyl)pyridine Pricemore >>

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4-(4-Chlorobenzoyl)pyridine Production Method

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